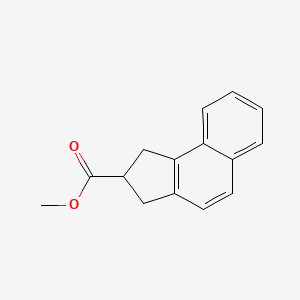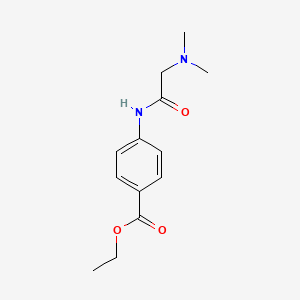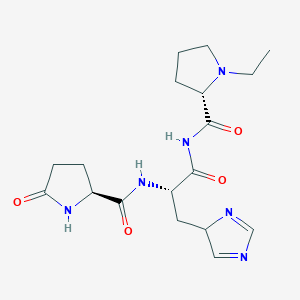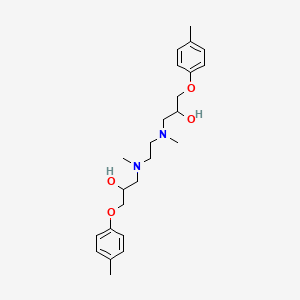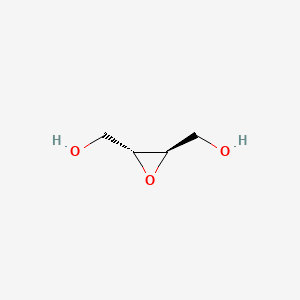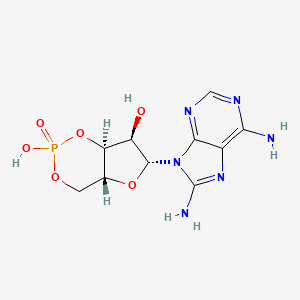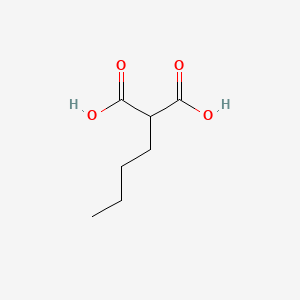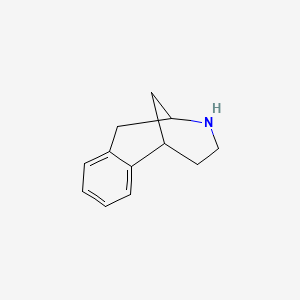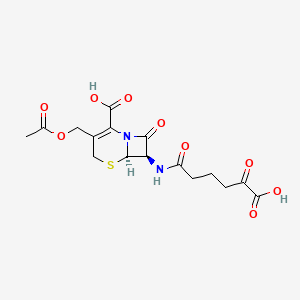
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate belongs to the class of organic compounds known as cephalosporin 3'-esters. These are cephalosporins that are esterified at the 3'-position (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate is considered to be a practically insoluble (in water) and relatively neutral molecule.
(7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanic acid is a cephalosporin having an acetoxy group at the 3-position and a 5-carboxy-5-oxopentanamido group at the 7-position. It is a conjugate acid of a (7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanate(2-).
Applications De Recherche Scientifique
Biocatalytic Production
7-Aminocephalosporanic acid (7-ACA), closely related to (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate, is a significant intermediate in producing semisynthetic cephalosporins. Traditionally, it's prepared from cephalosporin C using chemical reactions requiring highly reactive chemicals, low temperatures, and strict environmental controls. Efforts to replace this with a biocatalytic process, such as a 3-step/2-enzyme process involving enzymatic deamination, chemical decarboxylation, and enzymatic hydrolysis, are being explored for economic and environmental benefits (Tischer et al., 1992).
Antimicrobial Synthesis
Derivatives of 7-aminocephalosporanic acid have been synthesized, demonstrating moderate activities against various microorganisms. These derivatives, such as arylidinimino-1,3,4-thiadiazole-thio/dithio-acetamido cephalosporanic acids, exhibit unique antimicrobial properties due to their sulfide or disulfide bonds in the acyl side chain (Alwan, 2012).
Novel Antibacterial Agents
Studies have explored benzothienyl- and naphthylglycine derivatives of 7-aminodeacetoxycephalosporanic acid. These compounds showed increased activity against common Gram-positive bacteria, with some undergoing preclinical evaluation as potent antibacterial agents (Kukolja et al., 1985).
Cephalosporin Derivatives
The synthesis of specific cephalosporin derivatives, such as benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, has been achieved using 7-aminocephalosporanic acid. These derivatives are characterized by techniques like IR and 1HNMR, indicating their potential for further pharmaceutical applications (Deng Fu-li, 2007).
Oral Absorption Mechanisms
Research on orally absorbable cephalosporin antibiotics, such as KY-109, has shown that certain prodrugs are designed for improved oral absorption. The mechanism involves the prodrug being transferred into the small intestinal lumen, undergoing enzymatic hydrolysis, and then being absorbed into the bloodstream, demonstrating the potential for more effective oral cephalosporin formulations (Nishimura et al., 1988).
Propriétés
Nom du produit |
(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate |
|---|---|
Formule moléculaire |
C16H18N2O9S |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[(5-carboxy-5-oxopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O9S/c1-7(19)27-5-8-6-28-14-11(13(22)18(14)12(8)16(25)26)17-10(21)4-2-3-9(20)15(23)24/h11,14H,2-6H2,1H3,(H,17,21)(H,23,24)(H,25,26)/t11-,14-/m1/s1 |
Clé InChI |
UKRMDFPJXIVYCZ-BXUZGUMPSA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)C(=O)O)SC1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)C(=O)O)SC1)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



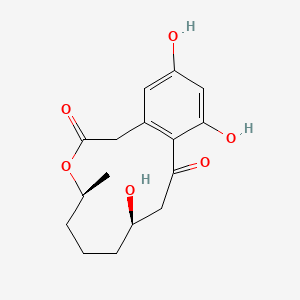
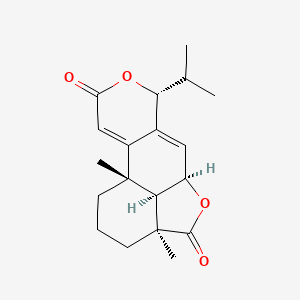
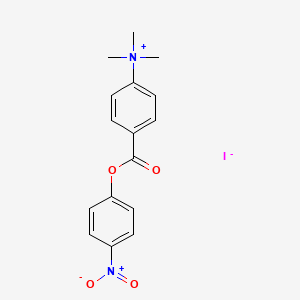
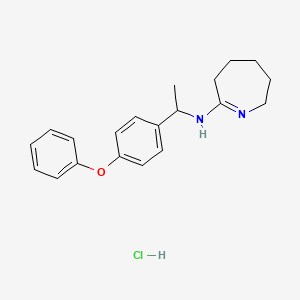
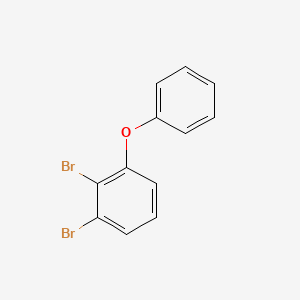
![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)
